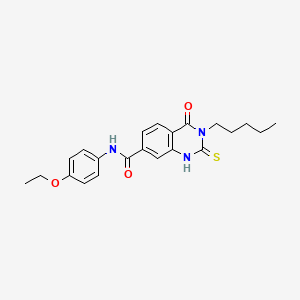

N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, also known as EAI045, is a small molecule inhibitor that has been developed to target the epidermal growth factor receptor (EGFR) and its mutant variants. EGFR is a transmembrane receptor that is involved in signal transduction pathways that regulate cell growth, differentiation, and survival. Mutations in the EGFR gene have been identified in various types of cancer, including non-small cell lung cancer, colorectal cancer, and head and neck squamous cell carcinoma. EAI045 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of EGFR mutant cancers.

Scientific Research Applications

Synthesis and Pharmacological Activities

Quinazoline derivatives, including N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, have been extensively studied for their diverse pharmacological activities. These compounds are synthesized through various chemical reactions, often involving the condensation of substituted anthranilic acids derived amino quinazolines with substituted benzene sulphonamides or similar processes. Such derivatives have been evaluated for activities like diuretic, antihypertensive, and anti-diabetic potential in preclinical models. For instance, one study reported the synthesis and characterization of quinazoline derivatives to explore their potential as diuretic and antihypertensive agents, showcasing the versatility of quinazoline compounds in therapeutic applications (Rahman et al., 2014).

Chemical Synthesis and Modification Techniques

The chemical synthesis and modification of quinazoline derivatives offer insight into their structural and functional properties. Techniques such as the Buchwald–Hartwig coupling reaction and the use of palladium catalysis are common in the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones. These processes allow for the creation of compounds with potential cytotoxicity, highlighting their applicability in cancer research (Nowak et al., 2015).

Anticancer and Anticonvulsant Properties

Quinazoline derivatives are also investigated for their anticancer and anticonvulsant properties. The structural modification of these compounds can lead to significant biological activities, such as inhibiting the growth of cancer cells or demonstrating anticonvulsant effects in preclinical models. This research area is promising for the development of new therapeutic agents targeting various types of cancers and neurological disorders (Gangjee et al., 1996).

Novel Synthesis Methods

Recent advancements in synthesis methods, such as electrosynthesis, offer greener and more efficient approaches to producing quinazolinone derivatives. Electrosynthesis, for example, provides a sustainable route to these compounds from readily available materials, using mild conditions and environmentally friendly processes. This method highlights the evolving landscape of chemical synthesis, focusing on sustainability and efficiency (Koleda et al., 2023).

properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-3-5-6-13-25-21(27)18-12-7-15(14-19(18)24-22(25)29)20(26)23-16-8-10-17(11-9-16)28-4-2/h7-12,14H,3-6,13H2,1-2H3,(H,23,26)(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXMXZUGLVZIHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OCC)NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2377172.png)

![7-Methoxy-5-(3-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2377175.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2377184.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-chloro-4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2377191.png)

![Methyl 1-allyl-2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2377192.png)